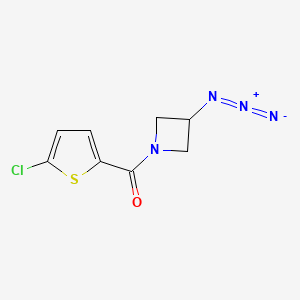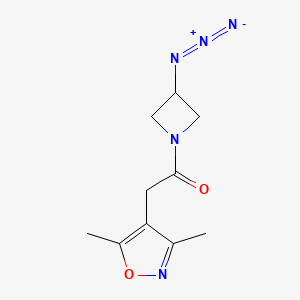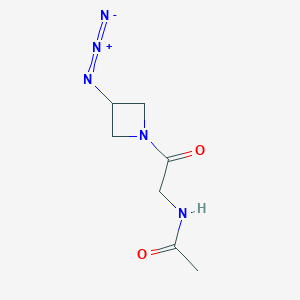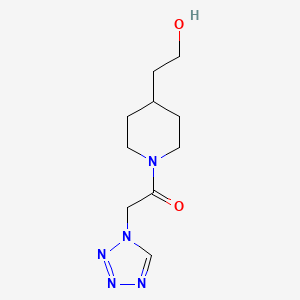![molecular formula C9H16F2N2 B1476281 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine CAS No. 2098039-08-6](/img/structure/B1476281.png)
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine
Vue d'ensemble
Description
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, also known as 2-DFHCPEA, is an organic compound that belongs to the class of pyrrolidinone derivatives. It is a colorless solid with a melting point of 82-84°C and a boiling point of 214-216°C. 2-DFHCPEA is a versatile compound that has been used for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Analgesic Potential in Mouse Pain Model
A study explored the synthesis of novel compounds, including those with a structure related to 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, and evaluated their analgesic effects in a mouse pain model. The research synthesized a series of spirochromeno[4,3-d]pyrimidines and tested their analgesic efficacy. One of the derivatives showed promising results as an analgesic, suggesting the potential of related compounds, such as 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, in the development of new pain relief medications (Bonacorso et al., 2017).
Anticonvulsant Activity
Another study focused on the synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring was modified. This research suggests that modifications to the core structure, similar to that of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, could yield compounds with significant anticonvulsant properties, particularly for treatment-resistant epilepsy (Kamiński et al., 2015).
Pheromone Component in Cerambycids
Research into the chemical ecology of cerambycid beetles identified a compound, 1-(1H-pyrrol-2-yl)-1,2-propanedione, as a pheromone component in several species across different continents, including North America. This compound shares structural similarities with 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine, indicating potential applications in understanding and controlling pest populations through pheromone-based strategies (Diesel et al., 2017).
Adduct Formation with DNA
The interaction of certain heterocyclic amines with DNA, leading to adduct formation, has been extensively studied. Compounds like 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine may undergo similar interactions, contributing to our understanding of the molecular mechanisms behind DNA damage and repair, and their implications in carcinogenesis and other diseases (Turteltaub et al., 1999).
Propriétés
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)2-1-7-5-13(4-3-12)6-8(7)9/h7-8H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYWUDVVIRXPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















